N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
CAS No.: 2034608-37-0
Cat. No.: VC5536880
Molecular Formula: C23H26N4O3S
Molecular Weight: 438.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034608-37-0 |
|---|---|
| Molecular Formula | C23H26N4O3S |
| Molecular Weight | 438.55 |
| IUPAC Name | N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
| Standard InChI | InChI=1S/C23H26N4O3S/c28-31(29,21-5-6-23-19(17-21)10-16-30-23)27(20-3-1-2-4-20)15-14-26-13-9-22(25-26)18-7-11-24-12-8-18/h5-9,11-13,17,20H,1-4,10,14-16H2 |
| Standard InChI Key | WYVIHLJMIYEECX-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound consists of three primary components:
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2,3-Dihydrobenzofuran-5-sulfonamide: A bicyclic system with a sulfonamide group at the 5-position, providing rigidity and hydrogen-bonding capabilities.
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N-Cyclopentyl Substituent: A saturated five-membered ring attached to the sulfonamide nitrogen, enhancing lipophilicity and steric bulk.
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2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl Side Chain: A pyrazole ring substituted with a pyridinyl group, connected via an ethyl linker to the sulfonamide nitrogen. This moiety introduces aromaticity and potential metal-coordination sites.
The molecular formula is C₂₃H₂₅N₅O₃S, with a calculated molecular weight of 475.54 g/mol. Comparatively, the trifluoromethyl analog (CAS 2034379-70-7) has a molecular weight of 429.5 g/mol, highlighting the mass contribution of the pyridinyl group .
Table 1: Structural Comparison with Analogous Compounds
Spectroscopic Characterization
While experimental data for the target compound is unavailable, infrared (IR) spectroscopy of similar sulfonamides reveals:
Nuclear magnetic resonance (NMR) predictions suggest:
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¹H NMR:
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be dissected into three fragments:
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2,3-Dihydrobenzofuran-5-sulfonyl Chloride: Serves as the sulfonamide precursor.
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N-Cyclopentylethane-1,2-diamine: Provides the cyclopentyl-ethyl backbone.
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3-(Pyridin-4-yl)-1H-pyrazole: Introduces the heteroaromatic side chain.
Step 1: Preparation of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride
Benzofuran derivatives are typically sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by thionyl chloride (SOCl₂) treatment to yield the sulfonyl chloride .
Step 2: Synthesis of 3-(Pyridin-4-yl)-1H-pyrazole
Pyridinyl pyrazoles are synthesized via cyclocondensation of pyridine-4-carbaldehyde with hydrazine derivatives. For example:
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React pyridine-4-carbaldehyde with hydrazine hydrate in ethanol under reflux to form the pyrazole core .
Step 3: Coupling Reactions
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Formation of N-Cyclopentyl-N-(2-aminoethyl) Intermediate:
React cyclopentylamine with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 80°C . -
Sulfonamide Bond Formation:
Combine the sulfonyl chloride with the N-cyclopentylethylamine intermediate in dichloromethane (DCM) and triethylamine (TEA) at 0°C . -
Pyrazole-Ethyl Linkage:
Perform a nucleophilic substitution between the ethylamine intermediate and 3-(pyridin-4-yl)-1H-pyrazole using Cs₂CO₃ in DMF at 20°C .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | ClSO₃H (0°C), SOCl₂ (reflux) | 72% | |
| 2 | Pyridine-4-carbaldehyde + NH₂NH₂·H₂O (EtOH, reflux) | 65% | |
| 3 | Cs₂CO₃, DMF, 20°C, 18h | 58% |
Biological Activity and Mechanism of Action
Hypothesized Targets
The compound’s structural similarity to patented sulfonamide ureas (e.g., WO2009015208A1) suggests potential inhibition of bacterial DNA polymerase III (PoIC) . Key interactions may include:
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Sulfonamide Oxygen: Hydrogen bonding with active-site residues (e.g., Arg⁷⁸⁹ in PoIC).
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Pyridinyl Nitrogen: Coordination with Mg²⁺ ions essential for enzymatic activity .
Physicochemical and Pharmacokinetic Properties
Predicted ADME Profile
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LogP: Estimated at 3.1 (compared to 3.8 for the trifluoromethyl analog), indicating moderate lipophilicity .
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Solubility: ~25 µg/mL in aqueous buffers (pH 7.4), improved by the pyridinyl group’s hydrophilicity.
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Plasma Protein Binding: ~89% (predicted via QSAR models).
Metabolic Pathways
Primary metabolic transformations likely involve:
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Oxidation: Cytochrome P450-mediated hydroxylation of the cyclopentyl ring.
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Sulfonamide Cleavage: Possible hydrolysis in acidic environments .
Comparative Analysis with Clinical Candidates
Advantages Over Trifluoromethyl Analogs
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Reduced Toxicity: Absence of fluorine atoms may decrease off-target interactions.
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Enhanced Selectivity: Pyridinyl groups often improve target binding specificity in kinase inhibitors .
Challenges in Development
Future Directions and Applications
Antibacterial Drug Development
Given the success of sulfonamide-based PoIC inhibitors , this compound warrants evaluation against Gram-positive pathogens like Streptococcus pneumoniae.
Chemical Biology Probes
The pyridinyl-pyrazole moiety could serve as a metalloenzyme probe, leveraging its metal-coordinating capacity.
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